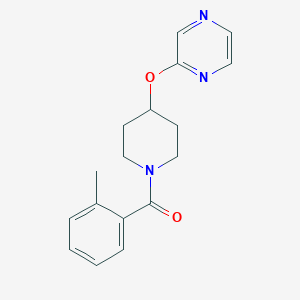

(4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone

Description

Propriétés

IUPAC Name |

(2-methylphenyl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-13-4-2-3-5-15(13)17(21)20-10-6-14(7-11-20)22-16-12-18-8-9-19-16/h2-5,8-9,12,14H,6-7,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIAXHIMKACUDFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

(4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone synthesis pathway

An In-depth Technical Guide on the Synthesis of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone, a molecule of interest in medicinal chemistry due to its distinct structural motifs. The synthesis is strategically designed in a convergent manner, involving the preparation of two key intermediates: 4-(pyrazin-2-yloxy)piperidine and o-toluoyl chloride. This document details the step-by-step protocols, discusses the underlying reaction mechanisms, and explains the rationale behind the selection of specific reagents and conditions, targeting an audience of researchers, scientists, and professionals in drug development.

Retrosynthetic Analysis and Strategic Approach

The target molecule is an N-acylpiperidine derivative. A logical retrosynthetic disconnection across the amide bond reveals two primary synthons: the secondary amine, 4-(pyrazin-2-yloxy)piperidine, and the acylating agent, o-toluoyl chloride. This approach allows for the parallel synthesis of these intermediates, which are then combined in a final coupling step to yield the desired product.

A further disconnection of the 4-(pyrazin-2-yloxy)piperidine intermediate at the ether linkage suggests a Williamson ether synthesis as a viable forward reaction, utilizing 4-hydroxypiperidine and 2-chloropyrazine as readily available starting materials.[1][2] The o-toluoyl chloride is accessible through the chlorination of o-toluic acid, a standard and high-yielding transformation.[3][4]

Sources

Advanced Methodologies in the Synthesis of Pyrazine-Piperidine Scaffolds: From Photoredox C–H Functionalization to Cross-Electrophile Coupling

Executive Summary

The structural hybridization of piperidine with nitrogen-containing heterocycles like pyrazine has emerged as a strategic cornerstone in modern medicinal chemistry. Pyrazine-piperidine hybrids offer dual hydrogen-bonding motifs—the pyrazine nitrogen atoms serve as potent hydrogen-bond acceptors, while the piperidinyl amine acts as a donor. Furthermore, the incorporation of the pyrazine ring optimizes physicochemical properties by lowering the cLogP relative to phenyl-piperidines, thereby significantly enhancing 1[1].

Recent applications of these pharmacophores have demonstrated profound efficacy, including the development of novel pyrazine-piperidine amides that exhibit potent cytotoxicity and induce G2/M phase cell cycle arrest in 2[2]. However, traditional synthetic routes (such as Palladium-catalyzed Buchwald-Hartwig aminations) often suffer from severe catalyst poisoning due to the strong coordinating ability of the pyrazine nitrogen atoms[3]. This whitepaper details two advanced, field-proven synthetic paradigms—Photoredox Minisci-type C–H Functionalization and Decarboxylative Cross-Electrophile Coupling (XEC)—that bypass these historical limitations.

Paradigm 1: Photoredox-Catalyzed Minisci-Type C–H Functionalization

The Mechanistic Causality

Traditional cross-coupling requires pre-functionalized handles (e.g., boronic acids or stannanes), which are often unstable or difficult to synthesize for aliphatic piperidines. Photoredox catalysis circumvents this by enabling direct C–H functionalization. By utilizing a photocatalyst (PC) under visible light, single-electron transfer (SET) oxidizes a piperidine precursor (such as N-Boc-piperidine) to generate a highly reactive α -amino radical.

Simultaneously, the addition of a Brønsted acid is a critical causal choice: it protonates the pyrazine, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO). This electronic differentiation directs the nucleophilic α -amino radical to attack the electron-deficient pyrazine core, resulting in a 4[4].

Photoredox-catalyzed Minisci-type C-H functionalization pathway.

Self-Validating Experimental Protocol

-

Catalyst & Substrate Preparation: Into an oven-dried 10 mL vial equipped with a magnetic stir bar, add the photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6, 2 mol%), the unactivated pyrazine derivative (1.0 equiv), and the N-Boc-piperidine precursor (2.0 equiv).

-

LUMO-Lowering Activation: Add Trifluoroacetic acid (TFA, 1.0 equiv). Causality: Without TFA, the pyrazine LUMO remains too high, leading to radical dimerization rather than cross-coupling.

-

Degassing: Dissolve the mixture in anhydrous, degassed DMSO (0.1 M). Sparge with Argon for 15 minutes. Causality: Oxygen acts as a triplet quencher for the excited Ir-catalyst; rigorous exclusion is mandatory for catalyst turnover.

-

Irradiation: Seal the vial and irradiate with 450 nm blue LEDs at ambient temperature for 18 hours.

-

Validation & QC: Monitor via LC-MS. The protocol is self-validating when the starting pyrazine mass is replaced by the [M+H]+ of the coupled product. Regiochemical fidelity must be confirmed via 2D NMR (HMBC), ensuring the piperidine methine proton correlates with the C2/C3 carbons of the pyrazine[5].

Paradigm 2: Decarboxylative Cross-Electrophile Coupling (XEC)

The Mechanistic Causality

When specific C(sp2)–C(sp3) linkages are required that Minisci chemistry cannot selectively yield, 3 is the premier alternative[3]. XEC couples two electrophiles—a piperidine-derived redox-active ester (RAE) and a pyrazine halide—driven by a nickel catalyst and a terminal reductant. This completely bypasses the need for sensitive, highly basic organometallic reagents (like Grignards) which are poorly tolerated by complex pharmaceutical intermediates. The Ni(0) species undergoes oxidative addition into the pyrazine halide, while simultaneously reducing the RAE via SET to generate a piperidinyl radical following rapid decarboxylation[6].

Ni-catalyzed decarboxylative cross-electrophile coupling workflow.

Self-Validating Experimental Protocol

-

RAE Synthesis: Convert piperidine-4-carboxylic acid to its N-hydroxyphthalimide (NHPI) ester using DIC/DMAP in DCM. Isolate and dry thoroughly.

-

Catalyst Complexation: In an argon-filled glovebox, combine NiBr₂(dme) (10 mol%) and dtbbpy (12 mol%) in DMA. Stir until a deep, homogeneous complex color forms.

-

Reaction Assembly: Add the piperidine RAE (1.0 equiv), 2-chloropyrazine (1.5 equiv), and Hantzsch ester or Mn powder (2.0 equiv) as the terminal reductant. Causality: The reductant is strictly required to turn over the Ni(III) species back to the active Ni(0) state after reductive elimination.

-

Execution: Stir at 40°C for 18 hours.

-

Validation & QC: The physical color of the reaction is a self-validating indicator: a persistent deep red/brown indicates an active Ni(0)/Ni(I) cycle, whereas a shift to pale green indicates catalyst death (oxidation to inactive Ni(II) salts). GC-FID quantification of the consumed RAE against an internal standard validates decarboxylation efficiency[6].

Quantitative Analysis of Synthetic Methodologies

The following table summarizes the performance metrics of modern synthetic paradigms for pyrazine-piperidine generation, highlighting the shift away from traditional, limitation-heavy methods.

| Synthetic Paradigm | Piperidine Precursor | Pyrazine Precursor | Catalyst / Reagents | Avg. Yield (%) | Mechanistic Advantage |

| Photoredox Minisci | N-Boc-Piperidine | Unactivated Pyrazine | Ir-based PC, Brønsted Acid | 56–75% | Bypasses pre-functionalization; direct C–H activation[4]. |

| Decarboxylative XEC | Piperidine NHPI Ester | Chloropyrazine | NiBr₂ / dtbbpy, Reductant | 50–68% | High regiocontrol; avoids unstable organometallics[6]. |

| Pyridinyl Radical Coupling | Allylic C–H Precursor | Pyridinium / Pyrazine | Dithiophosphoric Acid | 60–85% | Metal-free SET; unique C4-positional selectivity[7]. |

| Traditional Cross-Coupling | Free Piperidine Amine | Bromopyrazine | Pd₂(dba)₃, BINAP, Base | 40–85% | Well-established; limited by strong pyrazine ligation[3]. |

Sources

- 1. evitachem.com [evitachem.com]

- 2. Exploring the Therapeutic Landscape: Synthesis, Characterization, and Anticancer Activity of Novel Pyrazine-Piperidine Amide Pharmacophores in Human Lung Carcinoma Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: NMR Elucidation of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone

Executive Summary

The molecule (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone represents a highly specialized structural scaffold frequently utilized in modern drug discovery. Derivatives of the 4-(pyrazin-2-yloxy)piperidine and 1-aroylpiperidine pharmacophores are critical building blocks in the development of central nervous system (CNS) therapeutics, including [1] and [2].

Accurate structural characterization of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is complicated by profound electronic deshielding effects and conformational dynamics—specifically, amide bond restricted rotation. This whitepaper provides a comprehensive, self-validating framework for the synthesis, acquisition, and mechanistic interpretation of the 1 H and 13 C NMR data for this compound.

Structural & Mechanistic Analysis

To accurately assign the NMR spectra, one must understand the causality behind the molecule's electronic and spatial environment:

-

The Pyrazin-2-yloxy Effect: The pyrazine ring is a highly electron-deficient heteroaromatic system. When attached via an ether linkage to the C4 position of the piperidine ring, the electronegative oxygen and the electron-withdrawing pyrazine nitrogens exert a strong inductive pull. This drastically deshields the piperidine C4 proton, shifting it downfield.

-

Amide Rotamerism (Restricted Rotation): The connection between the piperidine nitrogen and the o-tolyl group is a methanone (amide) linker. The lone pair on the piperidine nitrogen delocalizes into the carbonyl π -system, creating a partial double bond character (C-N). The ortho-methyl group on the o-tolyl ring introduces massive steric hindrance, raising the energy barrier for rotation around this C-N bond. Because this rotation occurs slower than the NMR timescale at 298 K, the molecule exists as a mixture of syn and anti conformational isomers (rotamers), causing distinct peak splitting and broadening in the piperidine ring signals.

Figure 1: Self-validating workflow for synthesis, acquisition, and rotameric NMR analysis.

Self-Validating Experimental Protocols

Trustworthiness in analytical chemistry requires protocols that validate themselves at every step. The following methodologies ensure absolute data integrity.

Synthesis and Purification Workflow

-

Reaction: Dissolve 1.0 eq of 4-(pyrazin-2-yloxy)piperidine and 1.5 eq of N,N-diisopropylethylamine (DIPEA) in anhydrous dichloromethane (DCM). Cool to 0 °C. Dropwise add 1.1 eq of o-toluoyl chloride.

-

Self-Validation Check 1 (Thermal Control): Maintaining 0 °C during addition prevents exothermic degradation and limits the formation of di-acylated side products.

-

Self-Validation Check 2 (Reaction Monitoring): Stir for 2 hours at room temperature. Monitor via LC-MS. The reaction is strictly deemed complete only when the starting material mass ( [M+H]+=180.1 ) is entirely replaced by the product mass ( [M+H]+=298.1 ).

-

Purification: Quench with saturated NaHCO 3 , extract with DCM, dry over anhydrous Na 2 SO 4 , and purify via silica gel flash chromatography (Hexane:EtOAc). Confirm >98% purity via analytical HPLC (UV 254 nm) before proceeding to NMR.

NMR Acquisition Protocol

-

Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).

-

Self-Validation Check 3 (Internal Referencing): TMS acts as an absolute internal reference. The spectrometer is calibrated to set the TMS signal exactly to 0.00 ppm, eliminating chemical shift drift caused by temperature or magnetic field variations.

-

Tuning, Matching, and Shimming: Insert the sample into a 400 MHz NMR spectrometer. Tune and match the probe circuitry for 1 H and 13 C frequencies to minimize reflected power (wobble curve). Lock onto the deuterium signal of CDCl 3 (7.26 ppm) and perform gradient shimming.

-

Self-Validation Check 4 (Field Homogeneity): Shimming is validated by measuring the Line Width at Half Height (FWHM) of the TMS peak. Acquisition only proceeds if FWHM < 0.5 Hz, guaranteeing high-resolution multiplets.

-

Acquisition Parameters:

-

1 H NMR: 16 scans, relaxation delay (d1) = 2.0 s, 90° pulse angle.

-

13 C NMR: 1024 scans, relaxation delay (d1) = 2.0 s, with WALTZ-16 1 H decoupling.

-

Quantitative NMR Data & Causality

The following tables summarize the expected quantitative NMR data for (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone at 298 K in CDCl 3 .

1 H NMR Assignments (400 MHz, CDCl 3 )

| Position | Chemical Shift (ppm) | Multiplicity | J (Hz) | Int. | Mechanistic Causality & Assignment Notes |

| Pyrazine H3 | 8.28 | d | 1.2 | 1H | Highly deshielded due to proximity to both the pyrazine N and the ether O. |

| Pyrazine H6 | 8.15 | d | 2.7 | 1H | Deshielded by the adjacent pyrazine nitrogen atom. |

| Pyrazine H5 | 8.05 | dd | 2.7, 1.2 | 1H | Exhibits meta-coupling to H3 and ortho-coupling to H6. |

| o-Tolyl Ar-H | 7.10 – 7.30 | m | - | 4H | Overlapping multiplets typical of a mono-substituted o-tolyl aromatic system. |

| Piperidine C4-H | 5.25 | tt | 7.8, 3.8 | 1H | Shifted drastically downfield by the inductive electron withdrawal of the pyrazin-2-yloxy group. |

| Piperidine C2/C6-H (equatorial) | 4.15, 3.55 | m | - | 2H | Rotameric Effect: Split into two distinct multiplets due to restricted rotation of the amide bond caused by the o-tolyl steric bulk. |

| Piperidine C2/C6-H (axial) | 3.30 | m | - | 2H | Broadened multiplet; axial protons are less deshielded than equatorial protons. |

| o-Tolyl CH 3 | 2.30 | s | - | 3H | Sharp singlet; benzylic protons shifted by the aromatic ring current. |

| Piperidine C3/C5-H | 2.05, 1.85 | m | - | 4H | Aliphatic ring protons; split into distinct axial/equatorial environments. |

13 C NMR Assignments (100 MHz, CDCl 3 )

| Position | Chemical Shift (ppm) | Mechanistic Causality & Assignment Notes |

| C=O (Amide) | 169.5 | Characteristic shift for a tertiary benzamide carbonyl carbon. |

| Pyrazine C2 | 159.8 | Strongly deshielded by the directly attached electronegative ether oxygen. |

| Pyrazine C6 | 141.2 | Aromatic carbon adjacent to the pyrazine nitrogen. |

| Pyrazine C5 | 140.5 | Unsubstituted aromatic carbon in the electron-deficient pyrazine ring. |

| o-Tolyl C1 | 136.5 | Ipso-carbon attached directly to the electron-withdrawing carbonyl group. |

| Pyrazine C3 | 136.2 | Aromatic carbon sandwiched between the nitrogen and the ether oxygen. |

| o-Tolyl C2 | 134.2 | Ipso-carbon attached to the ortho-methyl group. |

| o-Tolyl C3-C6 | 130.4, 128.7, 126.5, 125.8 | Standard aromatic carbons of the o-tolyl ring. |

| Piperidine C4 | 71.5 | Aliphatic carbon shifted downfield by the directly bonded ether oxygen. |

| Piperidine C2, C6 | 46.2, 41.5 | Rotameric Effect: Split into two distinct signals due to the syn and anti conformations of the restricted amide bond. |

| Piperidine C3, C5 | 30.8, 29.5 | Aliphatic carbons; minor splitting observed due to long-range rotameric influence. |

| o-Tolyl CH 3 | 19.2 | Benzylic methyl carbon; shielded relative to the ring carbons. |

References

-

Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. National Center for Biotechnology Information (PMC / NIH). Available at:[Link]

-

Novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine as the Extracellular Regulated Kinases 1/2 (ERK1/2) Phosphorylation-Preferring Serotonin 5-HT1A Receptor-Biased Agonists. ResearchGate. Available at:[Link]

Sources

A Prospective Crystallographic and Synthesis Guide for (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone: A Technical Whitepaper

This technical guide provides a comprehensive, prospective framework for the synthesis, crystallization, and complete crystal structure determination of the novel compound, (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a detailed roadmap from initial synthesis to final structural elucidation. While a public crystal structure for this specific molecule is not available at the time of this writing, this guide synthesizes established methodologies and expert insights to propose a robust and reliable pathway for its determination.

Introduction: The Significance of Structural Elucidation in Drug Discovery

The piperidine and pyrazine moieties are prevalent scaffolds in a multitude of biologically active compounds and approved pharmaceuticals. The precise three-dimensional arrangement of atoms within a molecule, its crystal structure, is fundamental to understanding its physicochemical properties, and by extension, its pharmacokinetic and pharmacodynamic behavior. For a novel compound such as (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone, a detailed understanding of its solid-state conformation, intermolecular interactions, and packing motifs is invaluable for rational drug design, polymorph screening, and intellectual property development. This guide outlines the critical steps to achieve this, emphasizing not just the "how" but the "why" behind each methodological choice.

Proposed Synthetic Pathway

A logical and efficient synthesis is the prerequisite for obtaining a pure, crystalline sample. The proposed synthesis of the title compound is a two-step process, beginning with the formation of a key intermediate, 4-(pyrazin-2-yloxy)piperidine, followed by its acylation.

Step 1: Synthesis of 4-(Pyrazin-2-yloxy)piperidine Intermediate

The initial step involves a nucleophilic aromatic substitution (SNAAr) reaction. This is a well-established method for forming aryl ether linkages, particularly with electron-deficient heteroaromatics like pyrazine.

Protocol:

-

To a solution of 4-hydroxypiperidine (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

-

Stir the resulting suspension at room temperature for 30 minutes to ensure complete formation of the alkoxide.

-

Add 2-chloropyrazine (1.0 eq) to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-(pyrazin-2-yloxy)piperidine.

Causality of Choices: The use of a strong base like NaH is crucial to deprotonate the hydroxyl group of 4-hydroxypiperidine, forming a potent nucleophile. DMF is an excellent solvent for this type of reaction due to its high boiling point and ability to solvate cations, thereby enhancing the reactivity of the alkoxide.

Step 2: N-Acylation to Yield the Final Compound

The final step is a standard amide bond formation, acylating the secondary amine of the piperidine ring with o-tolyl chloride.

Protocol:

-

Dissolve the 4-(pyrazin-2-yloxy)piperidine intermediate (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.2 eq) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add o-tolyl chloride (1.1 eq) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization or column chromatography to yield (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone.

Causality of Choices: Triethylamine acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation. DCM is a good choice of solvent as it is inert to the reaction conditions and readily dissolves the reactants.

Physicochemical Profiling of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone: A Technical Guide for Preclinical Development

Executive Summary & Structural Deconstruction

In modern drug discovery, the transition from a screening hit to a viable lead candidate is heavily dictated by a molecule's physicochemical properties. The compound (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone represents a highly functionalized, non-basic piperidine scaffold frequently utilized in the development of central nervous system (CNS) therapeutics (e.g., Orexin or Histamine H3 receptor antagonists).

Structurally, the molecule is defined by three core motifs:

-

The Piperidine Core: Acts as a rigid, non-aromatic spacer that dictates the three-dimensional vectorization of the peripheral pharmacophores.

-

The Pyrazin-2-yloxy Motif: An electron-deficient heteroaromatic ether that provides critical hydrogen-bond acceptor (HBA) sites while maintaining metabolic stability against rapid oxidative cleavage.

-

The o-Tolyl Amide: The attachment of the ortho-methylbenzoyl group to the piperidine nitrogen neutralizes the basicity of the amine. This is a deliberate medicinal chemistry strategy to eliminate hERG channel liabilities and mitigate the risk of phospholipidosis, which are common toxicological hurdles for basic, lipophilic amines.

This whitepaper provides an in-depth analysis of the compound's predictive metrics, establishes self-validating experimental workflows for its characterization, and outlines its expected absorption, distribution, metabolism, and excretion (ADME) profile.

Predictive Physicochemical Metrics

Before committing resources to empirical profiling, predictive modeling provides a foundational understanding of the compound's behavior in biological matrices. Because the piperidine nitrogen is tied up in an amide bond, the molecule lacks a basic center. The pyrazine nitrogens are extremely weak bases (pKa ~0.6), meaning the molecule exists entirely in its neutral state at a physiological pH of 7.4.

Table 1: Calculated Physicochemical Properties

| Property | Predicted Value | Pharmacological Implication |

| Molecular Weight (MW) | 297.35 g/mol | Highly optimal for oral absorption; well within Lipinski's Rule of 5 limits. |

| cLogP / LogD (pH 7.4) | 2.5 – 3.0 | Balanced lipophilicity ensuring adequate membrane permeation without excessive non-specific protein binding. |

| Topological Polar Surface Area | 64.1 Ų | Ideal for Blood-Brain Barrier (BBB) penetration. Molecules with a TPSA < 90 Ų readily cross the BBB[1]. |

| H-Bond Donors (HBD) | 0 | The absence of HBDs drastically reduces the desolvation energy penalty required for the molecule to transit lipid bilayers. |

| H-Bond Acceptors (HBA) | 4 | Provides sufficient polarity for target receptor engagement (via the pyrazine and amide oxygens) without hindering permeability. |

| Rotatable Bonds | 3 | High structural rigidity, which minimizes the entropic penalty upon binding to a target receptor. |

Note: Topological Polar Surface Area (TPSA) is a critical descriptor in 2D-QSAR modeling. It calculates the surface area occupied by polar atoms (oxygen and nitrogen) and is a primary predictor for barrier-crossing ADME properties[2].

Experimental Workflows for Physicochemical Characterization

To empirically validate the predicted metrics, rigorous, self-validating experimental protocols must be employed. The workflows below are designed to eliminate common artifacts encountered in early-stage ADME profiling.

Fig 1. High-throughput physicochemical profiling workflow for early-stage ADME evaluation.

Protocol A: Lipophilicity (LogD) via the Shake-Flask Method

While high-throughput chromatographic methods exist, the shake-flask method remains the gold standard for direct thermodynamic measurement of partitioning, as it eliminates stationary-phase interactions that can skew results for novel scaffolds[3].

-

System Saturation (Causality Step): Pre-saturate n-octanol and PBS (pH 7.4) together for 24 hours. Why: This prevents volume shifts during the actual partitioning phase, ensuring concentration calculations remain accurate.

-

Partitioning: Spike 10 µL of a 10 mM compound stock into a vial containing 1 mL of the mutually saturated octanol/PBS biphasic system. Include Atenolol (low LogD) and Ketoconazole (high LogD) in separate control vials. Shake at 25°C for 2 hours.

-

Phase Separation: Centrifuge the vials at 3,000 x g for 15 minutes. Why: Centrifugation is critical to break micro-emulsions of octanol within the aqueous phase. Failure to do so artificially inflates the aqueous concentration, resulting in a falsely depressed LogD value.

-

Quantification & Self-Validation: Quantify both phases via LC-MS/MS. Calculate the mass balance (Total recovered mass / Initial mass). Validation Gate: A mass balance < 85% invalidates the run, indicating that the compound precipitated at the solvent interface or bound non-specifically to the glassware.

Protocol B: Kinetic Aqueous Solubility

Kinetic solubility assays, which involve diluting a DMSO stock into an aqueous buffer, accurately mimic the conditions of in vitro bioassays and rapid gastrointestinal dissolution following oral dosing[4].

-

Serial Dilution: Prepare a serial dilution of the compound in DMSO. Spike these into PBS (pH 7.4) in a 96-well plate to achieve final concentrations ranging from 1 µM to 500 µM (keeping final DMSO concentration ≤ 2%).

-

Incubation: Seal and shake the plate at 37°C for 2 hours. Why: This mimics physiological temperature and the standard timeframe of biochemical assays, capturing the metastable supersaturated state before thermodynamic crystallization occurs.

-

Filtration: Transfer the mixture to a 0.45 µm polycarbonate filter plate and centrifuge. Why: Removing undissolved micro-precipitates is mandatory; intact particles will cause light-scattering artifacts during UV quantification[5].

-

Quantification & Self-Validation: Measure the filtrate concentration via direct UV absorbance or LC-MS/MS against a standard curve prepared in 100% acetonitrile. Validation Gate: The inclusion of Diclofenac (highly soluble) and Amiodarone (poorly soluble) validates the assay's dynamic range and confirms the integrity of the filter membrane.

Analytical Framework & Metabolic Implications

The structural features of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone present specific liabilities that must be monitored during LC-MS/MS quantification and in vitro microsomal stability assays.

-

Benzylic Oxidation: The methyl group on the o-tolyl ring is highly susceptible to Cytochrome P450 (CYP)-mediated oxidation, likely rapidly converting to a benzylic alcohol and subsequently to a carboxylic acid.

-

N-Oxidation: The electron-deficient pyrazine ring is generally stable, but the nitrogens can undergo N-oxidation by Flavin-containing monooxygenases (FMOs) or specific CYP isoforms.

-

Amide Hydrolysis: While amides are generally stable in plasma, specific hepatic amidases may cleave the molecule into 4-(pyrazin-2-yloxy)piperidine and o-toluic acid.

During LC-MS/MS method development (typically utilizing a C18 reversed-phase column with a water/acetonitrile + 0.1% formic acid gradient), analysts should monitor for +16 Da (oxidation) and +32 Da (di-oxidation) mass shifts in the parent ion ( [M+H]+ = 298.15) to track these primary metabolic pathways.

References

-

Topological Polar Surface Area: A Useful Descriptor in 2D-QSAR. PubMed Central (PMC), National Institutes of Health.[Link]

-

Polar surface area. Wikipedia.[Link]

-

Methods for Determination of Lipophilicity. Encyclopedia.pub.[Link]

-

In vitro solubility assays in drug discovery. PubMed, National Institutes of Health.[Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.[Link]

Sources

- 1. Polar surface area - Wikipedia [en.wikipedia.org]

- 2. Topological Polar Surface Area: A Useful Descriptor in 2D-QSAR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. protocols.io [protocols.io]

A Technical Guide to the Solubility and Stability of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone for Preformulation and Early Drug Development

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of the novel chemical entity (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone, hereafter referred to as Compound X. As a molecule featuring a piperidine core, a pyrazine moiety, and a tolyl methanone group, Compound X presents specific challenges and considerations typical of multi-functional small molecules in the pharmaceutical pipeline.[1][2][3] This document outlines a logical, phase-appropriate strategy for generating the critical data required to inform formulation development, predict in vivo behavior, and ensure regulatory compliance. We will detail the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative guidelines from the International Council for Harmonisation (ICH).

Introduction: The Critical Role of Preformulation

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among the most critical of these are solubility and stability. An NCE's aqueous solubility directly impacts its dissolution rate and, consequently, its bioavailability.[4][5] Its chemical stability dictates its shelf-life, potential for toxic degradants, and acceptable storage conditions.[6][7]

Compound X is a heterocyclic compound containing several key functional groups: a basic piperidine nitrogen, an ether linkage, an amide-like methanone, and an aromatic pyrazine ring. This combination necessitates a thorough investigation to understand how each part of the molecule will behave under various physiological and environmental conditions. This guide serves as a detailed roadmap for researchers, scientists, and drug development professionals to systematically evaluate Compound X, ensuring a robust and data-driven approach to its development.

Phase 1: Foundational Physicochemical Characterization

Before embarking on formal solubility and stability studies, a foundational understanding of Compound X's intrinsic properties is essential. This initial characterization provides the context for all subsequent experiments and allows for more intelligent experimental design.

In Silico and Preliminary Assessments

Computational tools provide a rapid, material-sparing method to forecast key parameters. For Compound X, we would predict:

-

pKa (Acid Dissociation Constant): The piperidine nitrogen is expected to be basic. Predicting its pKa is crucial for understanding how solubility will change with pH.

-

LogP (Octanol-Water Partition Coefficient): This value predicts the lipophilicity of the molecule, which influences both solubility and permeability.

-

Molecular Weight and Structure: The presence of aromatic rings and the overall structure suggest that Compound X may have poor aqueous solubility.

Experimental Workflow for Initial Characterization

A logical workflow ensures that each piece of data informs the next step. The following diagram illustrates the initial characterization sequence.

Caption: Predicted degradation pathways for Compound X under stress conditions.

Long-Term Stability Studies

While forced degradation reveals what can happen, formal stability studies determine what does happen under recommended storage conditions. These studies are governed by ICH Q1A(R2). [8][9] Protocol Outline:

-

Store batches of Compound X under various conditions as defined by ICH climatic zones. [10] * Long-Term: 25°C / 60% RH or 30°C / 65% RH for a minimum of 12 months. [7] * Accelerated: 40°C / 75% RH for 6 months. [7]2. At specified time points (e.g., 0, 3, 6, 9, 12 months), samples are pulled and tested for assay, purity, degradation products, and physical appearance. [10]3. The data is used to establish a re-test period or shelf life for the drug substance. [9]

Conclusion and Strategic Outlook

A thorough understanding of the solubility and stability of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone is not merely an academic exercise; it is a fundamental prerequisite for successful drug development. The methodologies described in this guide provide a robust framework for generating the critical data needed to overcome potential liabilities.

Based on its structure, Compound X is likely to be a poorly soluble weak base. The data generated from these studies will directly inform formulation strategies, such as salt formation or amorphous solid dispersions, to enhance bioavailability. The degradation profile will guide packaging decisions and the setting of impurity specifications. By following this systematic, science-driven approach, development teams can de-risk their programs, accelerate timelines, and build a comprehensive data package to support regulatory filings.

References

- Comparison of the Solubility and Dissolution of Drugs in Fasted- State Biorelevant Media (FaSSIF and FaSSIF-V2). (n.d.). biorelevant.com.

- Syed, M. (2025, March 4). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Pharma Lesson.

- Dressman, J. B., & Reppas, C. (2000). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. Pharmaceutical Research, 17(2), 169-173.

- Solubility Check in FaSSIF FeSSIF by HPLC. (n.d.). biorelevant.com.

- ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass.

- How Biorelevant Testing Can Help Oral Drug Development. (n.d.). biorelevant.com.

- Sharma, G., & Saini, V. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 7(5), 226-233.

- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Arcinova.

- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.

- A brief study on forced degradation studies with regulatory guidance. (n.d.). ResearchGate.

- Annex 10 - ICH. (n.d.). World Health Organization.

- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.

- Quality Guidelines. (n.d.). International Council for Harmonisation.

- Assessment of the Physicochemical Properties and Stability for Pharmacokinetic Prediction of Pyrazinoic Acid Derivatives. (2020). PubMed.

- Q1A(R2) Guideline. (2010, February 2). International Council for Harmonisation.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). MDPI.

- Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022). PMC.

- Piperazin-1-yl(o-tolyl)methanone. (n.d.). Sigma-Aldrich.

- (4-Morpholinophenyl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone. (n.d.). EvitaChem.

- Synthesis, physicochemical properties, antimicrobial and antioxidant studies of pyrazoline derivatives bearing a pyridyl moiety. (2016). Semantic Scholar.

- (4-(Piperazin-1-yl)phenyl)(thiophen-2-yl)methanone. (n.d.). Sigma-Aldrich.

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). IJNRD.

- PIPERIDINE. (n.d.). Ataman Kimya.

- piperidin-4-yl(o-tolyl)Methanone hydrochloride. (n.d.). NextSDS.

-

Khatir, Z. Z., et al. (2024). 4-(3-((Pyridin-4-ylmethyl)amino)-t[4][11][12]riazolo[4,3-b]t[4][11][12]riazin-6- yl)phenol: an improved anticancer agent in hepatocellu. CentAUR. Retrieved March 21, 2026, from

- (4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(o-tolyl)methanone. (2025, October 2). Chemsrc.

- 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). (2022). MDPI.

- 2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)-N-(p-tolyl)acetamide. (n.d.). CLEARSYNTH.

- Design, Synthesis, and Evaluation of Piperazinyl Pyrrolidin-2-ones as a Novel Series of Reversible Monoacylglycerol Lipase Inhibitors. (2018). PubMed.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. evitachem.com [evitachem.com]

- 3. ijnrd.org [ijnrd.org]

- 4. pharmalesson.com [pharmalesson.com]

- 5. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. onyxipca.com [onyxipca.com]

- 7. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ICH Official web site : ICH [ich.org]

- 9. database.ich.org [database.ich.org]

- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 11. biorelevant.com [biorelevant.com]

- 12. dissolutiontech.com [dissolutiontech.com]

A Strategic Guide to the Mechanistic Elucidation of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone: A Novel Investigational Compound

Abstract: The compound (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone is a novel chemical entity with no established mechanism of action in the public domain. Its structure, however, contains several moieties—a pyrazine ring, a piperidine core, and an o-tolyl group—that are present in known bioactive agents. This guide presents a comprehensive, hypothesis-driven strategy for the systematic elucidation of its biological target and mechanism of action. We provide a multi-phase research plan, from initial target class screening to in-depth cellular characterization, complete with detailed experimental protocols and decision-making workflows. This document is intended for researchers, pharmacologists, and drug development professionals tasked with characterizing novel small molecules.

Introduction and Rationale

The characterization of a novel chemical entity (NCE) begins with a thorough analysis of its structure to generate plausible biological hypotheses. The structure of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone offers several clues based on established pharmacology of related scaffolds.

-

Pyrazine-Containing Heterocycles: Molecules incorporating a pyrazine ring have been associated with a range of biological activities, including inhibition of phosphodiesterases (PDEs) and histone acetyltransferases (HATs)[1][2].

-

o-Tolyl Piperazine Derivatives: The o-tolyl group, when linked to a piperazine (a close relative of piperidine), has been found in potent, non-selective α-adrenoceptor antagonists[3].

-

Piperidine Scaffolds: The piperidine ring is a privileged scaffold in neuroscience, forming the core of ligands for numerous G-protein coupled receptors (GPCRs), including muscarinic and cannabinoid receptors[4][5].

This structural precedent suggests that the primary biological target of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone is likely an enzyme or a GPCR involved in cellular signaling. Therefore, a logical first step is a broad screening approach followed by more focused, hypothesis-driven experiments.

Phase 1: Broad-Based Target Screening and Hypothesis Validation

The initial objective is to cast a wide net to identify the most probable target class without bias. This is best achieved through a commercially available, broad-based pharmacology screen.

Experimental Design: Target Panel Screening

A comprehensive binding assay panel (e.g., the Eurofins BioPrint® panel or similar services) should be employed. This panel typically includes hundreds of recombinant human receptors, ion channels, transporters, and enzymes. The compound will be tested at a standard concentration (e.g., 10 µM) to identify any significant interactions (typically >50% inhibition of radioligand binding or enzymatic activity).

Causality and Workflow

The results of this screen will guide all subsequent research. A "hit" is defined as a significant and reproducible interaction with a specific target. The workflow below outlines the decision-making process following the initial screen.

Figure 1: Decision workflow for Phase 1 broad-based target screening.

Protocol: Radioligand Binding Assay (Hypothetical Example for Adrenoceptor α2A)

This protocol describes a standard competitive binding assay, a common method used in broad screening panels to determine a compound's affinity for a receptor.

Objective: To determine the binding affinity (Ki) of the test compound for the human adrenergic α2A receptor.

Materials:

-

HEK293 cell membranes expressing recombinant human adrenoceptor α2A.

-

[3H]-Rauwolscine (a known high-affinity α2 antagonist radioligand).

-

Test Compound: (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone, dissolved in 100% DMSO.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Non-specific binding control: Yohimbine (10 µM).

-

96-well microplates and glass fiber filter mats.

-

Scintillation counter and scintillation fluid.

Methodology:

-

Compound Preparation: Perform a serial dilution of the test compound in assay buffer to create a range of concentrations (e.g., from 1 nM to 100 µM).

-

Assay Setup: In a 96-well plate, combine the following in triplicate for each concentration:

-

25 µL of test compound dilution (or vehicle for total binding, or Yohimbine for non-specific binding).

-

25 µL of [3H]-Rauwolscine at a final concentration equal to its Kd (e.g., ~1-2 nM).

-

150 µL of cell membrane preparation (containing ~10-20 µg of protein).

-

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filter spots into scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

-

Plot the percent inhibition of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

-

Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Phase 2: Functional Characterization and Signaling Pathway Elucidation

Once a primary target is validated with a confirmed binding affinity, the next crucial step is to determine the compound's functional effect. Is it an agonist that activates the target, or an antagonist that blocks it?

Experimental Design: Functional Assays

The choice of functional assay depends entirely on the target identified in Phase 1. For a GPCR like the α2A adrenoceptor, which is typically coupled to the Gi protein, the most relevant assay is the measurement of intracellular cyclic adenosine monophosphate (cAMP).

Figure 2: Simplified Gi-coupled signaling pathway for the α2A adrenoceptor.

Protocol: cAMP Accumulation Assay (HTRF)

Objective: To determine if the test compound acts as an agonist or antagonist at the human adrenergic α2A receptor by measuring its effect on forskolin-stimulated cAMP levels.

Materials:

-

CHO-K1 cells stably expressing the human adrenoceptor α2A.

-

cAMP HTRF (Homogeneous Time-Resolved Fluorescence) assay kit (e.g., from Cisbio).

-

Forskolin (an adenylate cyclase activator).

-

Isoproterenol or another known agonist for positive control.

-

Cell culture medium and stimulation buffer.

Methodology:

-

Cell Plating: Seed the cells in a 96-well plate and grow to ~90% confluency.

-

Agonist Mode:

-

Add increasing concentrations of the test compound to the cells.

-

Incubate for 30 minutes at room temperature.

-

Lyse the cells and proceed with the HTRF protocol to measure cAMP levels. A decrease in cAMP indicates Gi activation (agonism).

-

-

Antagonist Mode:

-

Pre-incubate the cells with increasing concentrations of the test compound for 15 minutes.

-

Add a fixed, sub-maximal concentration (e.g., EC80) of a known agonist (like UK 14,304) in the presence of the test compound.

-

Incubate for an additional 30 minutes.

-

Lyse the cells and measure cAMP levels. A reversal of the agonist-induced cAMP decrease indicates antagonism.

-

-

HTRF Detection: Add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) to the cell lysate as per the manufacturer's instructions. Incubate for 60 minutes.

-

Data Reading: Read the plate on an HTRF-compatible reader (measuring emission at 665 nm and 620 nm).

-

Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. Plot the concentration-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

Data Presentation

Quantitative data from dose-response experiments should be summarized in a clear, tabular format.

| Assay Type | Parameter | Value (µM) | Hill Slope | n |

| α2A Receptor Binding | Ki | 0.15 ± 0.03 | 0.98 | 3 |

| cAMP Functional (Antagonist) | IC50 | 0.28 ± 0.05 | 1.1 | 3 |

| α1B Receptor Binding | Ki | 8.5 ± 1.2 | 1.0 | 3 |

| Muscarinic M4 Binding | Ki | > 20 | N/A | 2 |

| Table 1: Hypothetical pharmacological profile of the test compound. |

Phase 3: Cellular Target Engagement and Downstream Effects

Confirming that the compound interacts with its intended target within a live cell and modulates downstream signaling pathways is the final step in mechanistic validation.

Experimental Design: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique to verify direct binding of a compound to its target protein in a physiological context. The principle is that a ligand-bound protein is stabilized against thermal denaturation.

Protocol: Western Blot for Downstream Signaling

Objective: To measure the effect of the compound on the phosphorylation of ERK1/2 (a downstream kinase in many GPCR pathways) in response to an agonist challenge.

Methodology:

-

Cell Treatment: Plate cells expressing the target receptor. Starve them of serum for 4-6 hours.

-

Antagonist Treatment: Pre-treat cells with the test compound at various concentrations for 30 minutes.

-

Agonist Stimulation: Stimulate the cells with an EC80 concentration of a known agonist for 5 minutes.

-

Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

-

Western Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk for 1 hour.

-

Incubate with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.

-

Analysis: Quantify the band intensities using densitometry. Normalize the p-ERK signal to the total ERK signal for each sample.

Conclusion

The outlined strategic workflow provides a robust and efficient path to characterize the mechanism of action for the novel compound (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone. By beginning with a broad, unbiased screen and progressively focusing the investigation based on empirical data, this approach minimizes bias and maximizes the probability of success. The combination of binding, functional, and cellular assays will build a comprehensive pharmacological profile, transforming an unknown molecule into a well-characterized chemical probe or potential therapeutic lead.

References

- Google Patents.WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases.

-

Dudek, M., et al. (2018). Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. Pharmacological Reports, PubMed. [Link]

-

Song, Y., et al. (2022). Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP. DigitalCommons@TMC. [Link]

-

Hassan, H.A., et al. (2021). Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. Bioorganic & Medicinal Chemistry, PubMed. [Link]

-

Mukherjee, S., et al. (2002). N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) interaction with LYS 3.28(192) is crucial for its inverse agonism at the cannabinoid CB1 receptor. Molecular Pharmacology, PubMed. [Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 3. Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases - Google Patents [patents.google.com]

- 5. N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) interaction with LYS 3.28(192) is crucial for its inverse agonism at the cannabinoid CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Targets of Pyrazine-Containing Compounds: From Mycobacteria to Malignancy

Executive Summary

As a Senior Application Scientist overseeing drug discovery workflows, I frequently encounter the pyrazine (1,4-diazine) ring as a privileged scaffold in medicinal chemistry. Its low molecular weight, favorable lipophilicity, and dual capacity to act as a hydrogen bond acceptor and a rigid structural linker make it an ideal moiety for engaging diverse biological targets. This technical guide provides an in-depth analysis of three distinct therapeutic arenas where pyrazine-containing compounds exert their primary pharmacodynamic effects: mycobacterial eradication, targeted oncology, and antiviral therapeutics.

By dissecting the precise mechanisms of target engagement and providing self-validating experimental protocols, this whitepaper aims to equip drug development professionals with the mechanistic clarity required to optimize next-generation pyrazine derivatives.

Mycobacterial Eradication: Pyrazinamide and Coenzyme A Biosynthesis

Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis (TB) therapy, uniquely capable of eradicating non-replicating "persister" bacilli residing in acidic macrophage phagolysosomes. Unlike traditional antibiotics that target actively dividing cells, PZA disrupts fundamental metabolic survival pathways[1].

Mechanism of Target Engagement

PZA is a prodrug. Upon entering Mycobacterium tuberculosis, it is converted into its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase (encoded by the pncA gene)[1]. Recent genomic and biochemical studies have identified the aspartate decarboxylase enzyme, PanD , as a primary biological target of POA[2]. PanD is essential for the synthesis of β-alanine, a critical precursor for pantothenate and Coenzyme A (CoA) biosynthesis[1]. POA binds to PanD, triggering its degradation and leading to a catastrophic depletion of cellular CoA, which is fatal to persister cells[2].

Fig 1. Pyrazinamide prodrug activation and PanD-mediated Coenzyme A depletion.

Experimental Protocol: Resazurin Microtiter Assay (REMA) for PZA Susceptibility

Scientific Rationale: A common failure point in PZA susceptibility testing is the use of neutral pH media, which prevents the intracellular accumulation of protonated POA. We must acidify the broth to pH 5.9. Furthermore, because visual MIC reading in turbid mycobacterial cultures is highly subjective, the addition of resazurin acts as an oxidation-reduction indicator. Metabolically active cells reduce the blue resazurin to pink, highly fluorescent resorufin, providing a self-validating, quantifiable readout.

-

Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 10% OADC. Adjust the pH strictly to 5.9 using 1N HCl.

-

Inoculation: Cultivate M. tuberculosis strains to logarithmic phase and adjust the inoculum to an OD600 of 0.05.

-

Drug Exposure: Dispense 100 µL of the bacterial suspension into a 96-well microtiter plate containing serial two-fold dilutions of PZA (ranging from 0.5 to 100 µg/mL).

-

Primary Incubation: Seal the plates and incubate at 37°C for 7 days in a humidified incubator.

-

Indicator Addition: Add 30 µL of a freshly prepared 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.

-

Quantification: Measure fluorescence using a microplate reader (Excitation 530 nm / Emission 590 nm). The MIC is defined as the lowest concentration of PZA that completely prevents the reduction of resazurin (maintaining background fluorescence levels).

Targeted Oncology: Bortezomib and the 26S Proteasome

Bortezomib represents a triumph of structure-based drug design, utilizing a pyrazine-boronic acid scaffold to target the ubiquitin-proteasome pathway[3]. It is highly efficacious in treating relapsed and refractory multiple myeloma.

Mechanism of Target Engagement

Bortezomib specifically targets the β5 subunit of the 20S core particle within the 26S human proteasome, which is responsible for chymotrypsin-like (CT-L) activity[3]. The mechanism is bipartite: the boronic acid warhead forms a reversible covalent adduct with the nucleophilic oxygen of the N-terminal threonine (Thr1) in the active site. Crucially, the pyrazine ring is not merely a passive structural backbone; crystallographic models reveal that the pyrazine ring engages in a direct, stabilizing hydrogen bond with Asp114 of the proteasome[4]. This dual-action binding yields an exceptional IC50 of approximately 2.1 to 9 nM[4].

Fig 2. Bortezomib-mediated 26S proteasome inhibition and apoptotic induction.

Experimental Protocol: Fluorogenic 26S Proteasome Inhibition Assay

Scientific Rationale: To isolate the CT-L activity of the β5 subunit, we utilize the fluorogenic substrate Suc-LLVY-AMC. The hydrophobic "LLVY" peptide sequence perfectly mimics the natural substrates of the β5 binding pocket. When the proteasome cleaves the peptide, the AMC fluorophore is released. Bortezomib's covalent engagement of Thr1 physically blocks this cleavage, causing a measurable drop in fluorescence velocity.

-

Enzyme Preparation: Prepare human 20S/26S proteasome fractions in a non-denaturing assay buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM DTT).

-

Inhibitor Pre-incubation: In a black 96-well microplate, pre-incubate 0.5 nM of the proteasome enzyme with serial dilutions of Bortezomib (0.1 nM to 100 nM) for 30 minutes at 37°C. Note: This pre-incubation is critical to allow the slow-binding covalent boronate adduct to form.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 50 µM of the fluorogenic substrate Suc-LLVY-AMC to all wells.

-

Kinetic Monitoring: Immediately transfer the plate to a fluorescent microplate reader. Monitor the release of free AMC kinetically (Excitation 380 nm / Emission 460 nm) every minute for 60 minutes at 37°C.

-

Data Analysis: Calculate the initial velocity ( V0 ) from the linear portion of the fluorescent progress curve. Plot fractional activity ( Vi/V0 ) against log[Bortezomib] and determine the IC50 using a four-parameter non-linear regression model.

Antiviral Therapeutics: Favipiravir and RNA-Dependent RNA Polymerase

Favipiravir (T-705) is a pyrazinecarboxamide derivative that exhibits broad-spectrum antiviral activity against RNA viruses, including Influenza, Ebola, and SARS-CoV-2[5].

Mechanism of Target Engagement

Favipiravir acts as a prodrug. Upon entering the host cell, host cellular kinases phosphoribosylate the pyrazine compound into its active nucleotide form: favipiravir-ribofuranosyl-5′-triphosphate (favipiravir-RTP) [5]. The viral RNA-dependent RNA polymerase (RdRp) mistakenly recognizes favipiravir-RTP as a purine nucleotide (mimicking GTP or ATP)[5]. Its incorporation into the nascent viral RNA strand leads to either immediate chain termination or the induction of lethal mutagenesis (error catastrophe), effectively halting viral replication. The IC50 for influenza viral RdRp is remarkably potent at 0.341 μM[5].

Fig 3. Favipiravir activation and RdRp-mediated lethal mutagenesis pathway.

Experimental Protocol: Viral Plaque Reduction Assay

Scientific Rationale: To validate RdRp inhibition phenotypically, we must measure the reduction of infectious viral progeny. A semi-solid agarose overlay is critical in this assay; it restricts viral diffusion through the liquid media, ensuring that each visible plaque represents a single infectious event (PFU) originating from a cell where Favipiravir-RTP failed to halt replication.

-

Cell Seeding: Seed MDCK (Madin-Darby Canine Kidney) cells in 6-well tissue culture plates and culture in DMEM supplemented with 10% FBS until they reach 95-100% confluency.

-

Viral Infection: Wash the monolayer with PBS. Infect the cells with Influenza A virus at a multiplicity of infection (MOI) of 0.001. Incubate for 1 hour at 37°C with gentle rocking every 15 minutes to allow viral adsorption.

-

Inoculum Removal: Aspirate the viral inoculum and wash the cells twice with PBS to remove unattached virions.

-

Agarose Overlay: Apply 2 mL of an overlay medium containing 1% low-melting-point agarose, 1 µg/mL TPCK-treated trypsin, and serial dilutions of Favipiravir (0.1 to 10 µM). Allow the agarose to solidify at room temperature.

-

Incubation: Incubate the plates inverted for 72 hours at 37°C in a 5% CO2 atmosphere until visible plaques form.

-

Fixation and Staining: Fix the cells by adding 4% formaldehyde directly over the agarose plug for 1 hour. Remove the plug, stain the monolayer with 0.1% crystal violet, and count the plaques to determine the EC50.

Quantitative Pharmacodynamics Summary

The following table synthesizes the quantitative target engagement metrics for the pyrazine derivatives discussed, allowing for cross-disciplinary comparison of their potencies.

| Compound | Primary Biological Target | Clinical Indication | Representative Potency (IC50 / MIC) | Mechanism of Target Engagement |

| Pyrazinamide | Aspartate decarboxylase (PanD) | Tuberculosis | MIC: 6.25 - 12.5 µg/mL | Non-covalent binding leading to target degradation and CoA depletion |

| Bortezomib | 26S Proteasome (β5 subunit) | Multiple Myeloma | IC50: 2.1 - 9.0 nM | Covalent boronate adduct with Thr1; Pyrazine H-bond with Asp114 |

| Favipiravir | RNA-dependent RNA polymerase (RdRp) | Influenza / Emerging RNA Viruses | IC50: ~0.341 µM (Influenza) | Misincorporation as a purine analog causing lethal mutagenesis |

Conclusion & Future Perspectives

The pyrazine ring is far more than an inert structural linker; it is a dynamic pharmacophore capable of precise electronic and steric interactions with complex biological machinery. Whether facilitating the penetration of acidic mycobacterial granulomas, anchoring a boronic acid warhead within a proteasome pocket, or mimicking purine nucleotides to sabotage viral replication, pyrazine derivatives remain at the cutting edge of rational drug design. Future structural biology efforts should focus on exploiting the unique hydrogen-bonding capabilities of the diazine nitrogens to design highly selective, next-generation allosteric modulators.

References

- Title: Mechanisms of Pyrazinamide Action and Resistance - PMC - NIH. Source: nih.gov.

- Title: Pyrazinamide Resistance Is Caused by Two Distinct Mechanisms: Prevention of Coenzyme A Depletion and Loss of Virulence Factor Synthesis | ACS Infectious Diseases. Source: acs.org.

- Title: Discovery of a Potent, Selective, and Orally Active Proteasome Inhibitor for the Treatment of Cancer | Journal of Medicinal Chemistry. Source: acs.org.

- Title: Discovery of a novel proteasome inhibitor selective for cancer cells over non-transformed cells - PMC. Source: nih.gov.

- Title: Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC - NIH. Source: nih.gov.

Sources

- 1. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of a novel proteasome inhibitor selective for cancer cells over non-transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone Interactions

Preamble: The Imperative of Predictive Modeling in Modern Drug Discovery

In the landscape of contemporary drug development, the journey from a promising chemical entity to a clinically approved therapeutic is arduous and resource-intensive. Computational, or in silico, modeling has emerged as an indispensable tool, enabling researchers to predict, rationalize, and refine molecular interactions at an atomic level before committing to costly and time-consuming wet-lab synthesis and screening.[1][2] This guide provides a comprehensive, technically-grounded workflow for investigating the interactions of a novel small molecule, (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone , with a plausible biological target.

A Note on Target Selection: As of the writing of this guide, (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone is not extensively characterized in public-domain literature with a confirmed biological target. However, structural analogs containing pyrazine and piperidine moieties have been associated with the inhibition of phosphodiesterase (PDE) enzymes.[3] Therefore, for the purpose of demonstrating a robust and scientifically valid in silico workflow, this guide will utilize Human Phosphodiesterase-4D (PDE4D) as a representative target. The principles and protocols detailed herein are broadly applicable to other protein-ligand systems.

This document is designed for professionals in drug development and computational biology. It eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the scientific process itself—from hypothesis and preparation to execution and analysis.

Chapter 1: System Preparation - The Foundation of a Credible Simulation

The adage "garbage in, garbage out" is acutely true in computational chemistry. The validity of any in silico result is wholly dependent on the quality of the initial structures. This chapter details the meticulous process of preparing both the ligand and its protein target.

The Ligand: (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone

The first step is to obtain a chemically correct, three-dimensional representation of our ligand.

Protocol 1: Ligand Structure Generation and Preparation

-

Obtain 2D Structure: The ligand's structure, defined by its IUPAC name, is first sketched in a chemical drawing tool (e.g., ChemDraw) or sourced from its SMILES string: Cc1ccccc1C(=O)N1CCC(OC2=CN=C(N=C2)C)CC1.

-

Convert to 3D: Use a program like Open Babel to convert the 2D representation into a 3D structure. This initial 3D conformation is arbitrary and requires optimization.

-

Energy Minimization: The raw 3D structure must be subjected to energy minimization to find a low-energy, stable conformation. This is performed using a suitable force field (e.g., MMFF94 or GAFF). This step resolves any steric clashes or unnatural bond lengths/angles.

-

Assign Partial Charges: Accurate electrostatic calculations are critical for simulating interactions. Gasteiger charges are a common and effective method for assigning partial charges to each atom in the ligand.[4]

-

Define Rotatable Bonds: Identify the torsional bonds within the ligand that are free to rotate. This is crucial for allowing the ligand to flexibly adapt its conformation within the protein's binding site during docking.

-

Save in PDBQT Format: For use with AutoDock Vina, the final prepared ligand structure, containing 3D coordinates, partial charges, and rotatable bond information, is saved in the PDBQT file format.[4][5]

The Target: Human Phosphodiesterase-4D (PDE4D)

Selecting a high-quality crystal structure of the target protein is paramount. The resolution of the X-ray crystal structure should ideally be less than 2.5 Å to ensure atomic positions are well-defined.

Protocol 2: Protein Structure Sourcing and Preparation

-

Source from Protein Data Bank (PDB): Access the RCSB PDB database and search for "PDE4D". For this guide, we will use PDB ID: 5O3F , which is a high-resolution structure of human PDE4D complexed with an inhibitor.

-

Initial Cleaning: The downloaded PDB file often contains non-essential molecules such as crystallization agents, co-solvents, and most importantly, water molecules. These must be removed. The co-crystallized ligand must also be removed to create a vacant binding site for our docking experiment.[6][7]

-

Protonation and Repair: PDB files typically lack hydrogen atoms. It is essential to add them, as they are critical for hydrogen bonding. Furthermore, one must check for and repair any missing side chains or atoms using tools like Modeller or the built-in utilities in UCSF Chimera or PyMOL. The protonation state of key residues (like Histidine) at physiological pH (7.4) must be correctly assigned.

-

Assign Charges: Add partial charges to the protein atoms according to a chosen force field (e.g., AMBER ff14SB).

-

Save in PDBQT Format: Similar to the ligand, the prepared protein structure is saved in the PDBQT format for compatibility with AutoDock tools. This file format merges non-polar hydrogens with their parent carbons and stores atomic charges.[4]

Chapter 2: Molecular Docking - Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred binding orientation, or "pose," of a ligand to its target.[8] It functions like a search algorithm, exploring numerous possible conformations of the ligand within the binding site and ranking them using a scoring function.

Rationale and Experimental Design

The goal of docking is to generate a physically plausible hypothesis of how our ligand binds. The scoring function provides an estimate of the binding affinity (e.g., in kcal/mol), where more negative values suggest stronger binding.[8] We will use AutoDock Vina , which is lauded for its speed and accuracy.[6]

The core of the experiment is defining the search space, or "grid box." This is a three-dimensional cube placed around the active site of the protein, confining the space where Vina will attempt to place the ligand.

Workflow: Molecular Docking

Caption: Workflow for the molecular docking process.

Protocol 3: Executing the Molecular Docking Simulation

-

Define the Binding Site: Using a molecular visualization tool like PyMOL or UCSF Chimera, load the prepared protein structure (PDE4D). Identify the key catalytic residues in the active site (often containing residues like Gln, Tyr, Phe, and metal ions like Zn2+ and Mg2+).

-

Generate the Grid Box: Center a grid box around these residues. The size of the box should be large enough to accommodate the ligand and allow it to rotate freely, but not so large as to unnecessarily increase computation time. A typical size is 25 x 25 x 25 Å. Record the center coordinates (X, Y, Z) and dimensions.

-

Create the Configuration File: Prepare a text file (config.txt) specifying the paths to the protein and ligand PDBQT files, the grid box center and dimensions, and the output file name.

-

Run AutoDock Vina: Execute the Vina program from the command line, providing the configuration file as input. vina --config config.txt --log vina_log.txt

-

Analyze Results: Vina will output a PDBQT file containing several predicted binding poses (typically 9), ranked by their binding affinity scores. Load the protein and the Vina output file into a visualizer. Examine the top-ranked pose. Look for key interactions:

-

Hydrogen Bonds: Are there hydrogen bonds between the ligand and key protein residues?

-

Hydrophobic Interactions: Is the o-tolyl group situated in a hydrophobic pocket?

-

Pi-Stacking: Does the pyrazine ring form pi-stacking interactions with aromatic residues like Phenylalanine or Tyrosine?

-

| Pose ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

| 1 | -9.2 | Gln443, Phe446, Tyr234 |

| 2 | -8.8 | Gln443, Ile410 |

| 3 | -8.5 | Met337, Phe446 |

Table 1: Example output from a molecular docking run, summarizing the binding affinity and key interactions for the top-ranked poses. The pose with the most negative affinity and the most chemically sensible interactions is selected for further study.

The best pose is not always the one with the top score; it must also be one that is stabilized by meaningful chemical interactions. This selected pose forms the starting structure for the next, more rigorous evaluation: molecular dynamics.

Chapter 3: Molecular Dynamics (MD) Simulation - Assessing Complex Stability

While docking provides a static snapshot, a biological system is dynamic. Molecular Dynamics (MD) simulations model the movements of atoms over time, providing a much richer understanding of the stability and dynamics of the protein-ligand complex.[7][9]

Rationale and Experimental Design

We will use GROMACS , a highly efficient and widely used MD engine.[10][11][12] The simulation will assess whether the ligand remains stably bound in the active site over a period of nanoseconds. The key output is a "trajectory," which is essentially a movie of the molecular motion.

Workflow: Molecular Dynamics Simulation

Caption: Step-by-step workflow for an MD simulation.

Protocol 4: Executing the GROMACS MD Simulation

-

System Topology Generation: The first step is to generate a topology for the protein-ligand complex. This file describes all the atoms, bonds, angles, and dihedrals according to the chosen force field (e.g., AMBER99SB-ILDN for the protein, GAFF for the ligand).

-

Create a Simulation Box: Define a periodic boundary box (e.g., a cube) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edge.

-

Solvation: Fill the simulation box with a pre-equilibrated water model, such as TIP3P or SPC/E. This mimics the aqueous cellular environment.

-

Ionization: The system will likely have a net charge. Add counter-ions (e.g., Na+ or Cl-) to neutralize the system and to simulate a physiological salt concentration (e.g., 0.15 M).

-

Energy Minimization: Before starting the dynamics, perform a robust energy minimization of the entire solvated system to remove any steric clashes introduced during the setup.

-

Equilibration (NVT and NPT): Equilibrate the system in two phases.

-

NVT Ensemble: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to relax around the solute. Position restraints are typically applied to the protein and ligand to prevent drastic conformational changes.

-

NPT Ensemble: Bring the system to the target pressure (e.g., 1 bar) while keeping the temperature constant. This ensures the correct density of the system. Position restraints are often kept on heavy atoms and gradually released.

-

-

Production MD: Once the system is equilibrated (stable temperature, pressure, and density), remove the restraints and run the production simulation for a desired length of time (e.g., 50-100 nanoseconds). Save the coordinates at regular intervals (e.g., every 10 picoseconds).

Analysis of the MD Trajectory

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD for both indicates that the system has reached equilibrium and the ligand is not drifting out of the binding pocket.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. This highlights flexible regions of the protein. One would expect residues in the binding pocket that interact with the ligand to show reduced fluctuation compared to an unbound (apo) protein simulation.

-

Hydrogen Bond Analysis: Track the number and duration of hydrogen bonds formed between the ligand and protein throughout the simulation. Stable, persistent hydrogen bonds are strong indicators of a stable binding interaction.

-

Visual Inspection: Create a movie of the trajectory and visually inspect the ligand's behavior. Does it remain in the initial docked pose? Does it shift to a new, stable conformation? Does it exit the binding site?

Chapter 4: Advanced Analysis - Binding Free Energy Estimation